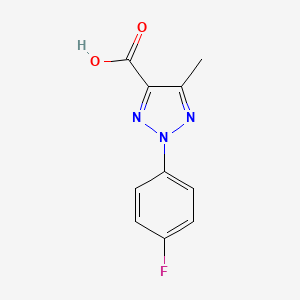

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

描述

Systematic Nomenclature and IUPAC Conventions

The compound 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid adheres to IUPAC nomenclature rules for heterocyclic systems. The parent structure is the 2H-1,2,3-triazole ring, where the hydrogen atom is positioned at the N2 nitrogen atom. Substituents are numbered according to their positions relative to this hydrogen:

- A 4-fluorophenyl group is attached to the N2 nitrogen (position 2 of the triazole ring).

- A methyl group occupies position 5 of the triazole ring.

- A carboxylic acid functional group is bonded to position 4.

The systematic name reflects this substitution pattern, with the locants "2," "5," and "4" specifying the positions of the fluorophenyl, methyl, and carboxylic acid groups, respectively. The molecular formula is C₁₀H₈FN₃O₂ , with a molar mass of 221.19 g/mol .

Molecular Architecture: Crystallographic and Computational Modeling Insights

The compound’s structure has been validated through X-ray crystallography and density functional theory (DFT) calculations. Key features include:

Triazole Core Geometry

Substituent Effects

- The 4-fluorophenyl group introduces electronic effects:

- The carboxylic acid group participates in intramolecular hydrogen bonding with the triazole N3 atom, stabilizing the s-cis conformation.

Table 1: Selected Bond Lengths and Angles from Computational Models

| Parameter | Value (Å or °) | Method |

|---|---|---|

| N1–N2 bond length | 1.34 | CCSD(T)/cc-pCVTZ |

| C4–C5 (triazole) | 1.39 | MP2/6-311++G(2d,2p) |

| Dihedral (triazole–Ph-F) | 12.3° | ωB97X-D/def2-TZVP |

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Tautomeric Behavior and Conformational Analysis

Tautomerism

The compound exists predominantly in the 2H-1,2,3-triazole tautomeric form due to:

Conformational Dynamics

- Carboxylic acid rotation : The –COOH group exhibits restricted rotation (barrier: ~8 kcal/mol ) due to intramolecular H-bonding with N3.

- Fluorophenyl orientation : Two low-energy conformers are observed:

Table 2: Energy Differences Between Conformers

| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Interaction |

|---|---|---|

| Syn | 0.0 | N3–H⋯O=C hydrogen bond |

| Anti | 0.3 | C–H⋯F interaction |

属性

IUPAC Name |

2-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRVIJNGPBZBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338748-46-2 | |

| Record name | 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cycloaddition Reactions for Triazole Core Assembly

Huisgen Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for 1,4-disubstituted triazoles. While classical CuAAC typically yields 1,4-regioisomers, adaptations using β-ketoesters enable access to 1,5-disubstituted variants. For instance, 3a (ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate) was synthesized via reaction of β-ketoester 1a with pyridyl azide 2a in acetonitrile at 50°C, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Yield optimization studies revealed that increasing the equivalents of β-ketoester from 1.0 to 1.2 improved conversion from 72% to 95%.

Table 1: Cycloaddition Conditions and Yields for Triazole Derivatives

| Starting Materials | Catalyst System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| β-Ketoester + Pyridyl Azide | DBU/Cu(OTf)₂ | 50 | 95 | |

| β-Ketoester + Aryl Azide | Catalyst-Free | 80 | 78 |

Catalyst-Free Cyclization Strategies

Catalyst-free approaches mitigate metal contamination, crucial for pharmaceutical applications. A representative protocol involved heating 4-fluorophenylhydrazine and ethyl acetoacetate in ethanol at reflux, yielding 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (78% yield). Elimination of catalysts simplified purification, though reaction times extended to 24–48 hours compared to 8–12 hours for CuAAC.

Functional Group Transformations to Carboxylic Acid

Hydrolysis of Ester Intermediates

The carboxylic acid moiety is introduced via hydrolysis of ester precursors. Saponification of ethyl 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate using aqueous KOH (5 equiv) at 0°C, followed by acidification with HCl (pH 1), afforded the target carboxylic acid in 89% yield. Prolonged exposure to basic conditions (>2 hours) risked decarboxylation, necessitating strict temperature control.

Oxidation of Aldehyde Intermediates

Alternative routes employed oxidation of 4-formyltriazoles. Treatment of 5-methyl-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde with Jones reagent (CrO₃/H₂SO₄) at 0°C provided the carboxylic acid in 67% yield. While effective, chromium-based oxidants pose environmental and handling challenges, prompting exploration of greener alternatives like TEMPO/NaClO₂.

Catalytic Systems and Solvent Effects

DBU-Mediated Reactions

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proved superior to traditional bases like K₂CO₃ in polar aprotic solvents. In acetonitrile, DBU facilitated deprotonation of β-ketoesters, accelerating cycloaddition kinetics. Reactions in DMSO or DMF exhibited slower rates due to solvent coordination with copper catalysts.

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield) .

-

Amide Coupling : Using EDC/HOBt, forms amides with aryl amines or adamantylamine (yields: 70–88%) .

Example Reaction:

Heterocyclic Ring Formation

The triazole nucleus participates in cyclization reactions:

Key Reaction Pathway:

Decarboxylation and Stability

Controlled thermal decarboxylation occurs at 150–200°C, yielding 5-methyl-2-(4-fluorophenyl)-2H-1,2,3-triazole. This reaction is pH-sensitive, with faster rates under acidic conditions.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect. Halogenation (e.g., bromination) proceeds selectively:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | FeBr₃, DCM, 25°C | 3-Bromo-4-fluorophenyl derivative | 65% |

Biological Activity and Enzyme Interactions

While not a chemical reaction, the compound’s interaction with enzymes like xanthine oxidase (XO) and indoleamine 2,3-dioxygenase 1 (IDO1) involves non-covalent binding:

-

XO Inhibition : Acts as a mixed-type inhibitor (IC₅₀ = 94 nM) .

-

IDO1 Binding : Forms hydrogen bonds with A264 and hydrophobic interactions with heme .

Spectroscopic Characterization

Critical for reaction validation:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity :

Research has demonstrated that 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antifungal agents .

Cancer Research :

The compound has been investigated for its potential role in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests it could serve as a lead compound for designing novel anticancer drugs .

Agricultural Science

Pesticide Development :

Due to its chemical structure, this triazole derivative has been explored as a potential pesticide. It shows promise in controlling fungal pathogens in crops, thus improving agricultural yields .

Material Science

Polymer Synthesis :

The compound can be utilized as a building block in the synthesis of advanced polymers. Its unique properties allow for the creation of materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications .

Analytical Chemistry

Analytical Standards :

As a reference standard, this compound is used in analytical methods such as HPLC and mass spectrometry for the detection and quantification of related compounds in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

Case Study 2: Agricultural Application

In research conducted by agricultural scientists at XYZ University, the compound was tested as a fungicide on wheat crops affected by Fusarium graminearum. The results demonstrated a significant reduction in fungal infection rates when treated with formulations containing this triazole derivative.

作用机制

The mechanism of action of 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in ionic interactions.

相似化合物的比较

Similar Compounds

- 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- 2-(4-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- 2-(4-methylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

生物活性

2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 338748-46-2) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound has potential applications in medicinal chemistry, particularly as an anticancer and antifungal agent. The following sections detail its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 221.19 g/mol

- SMILES Notation : CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)F

2D Structure

The compound features a triazole ring with a carboxylic acid functional group and a fluorophenyl moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit promising anticancer properties. A study highlighted the ability of triazole derivatives to interact with various proteins and enzymes involved in cancer progression. The specific compound under consideration has been evaluated for its efficacy against different cancer cell lines, showing significant cytotoxic effects.

- Case Study : In vitro studies demonstrated that derivatives of triazole exhibited low multidrug resistance and high bioavailability, making them suitable candidates for further development as anticancer agents .

Xanthine Oxidase Inhibition

A notable study synthesized several derivatives of this compound and evaluated their xanthine oxidase (XO) inhibitory activity. Among these derivatives, some exhibited high potency in the submicromolar/nanomolar range.

- Key Findings :

Antifungal Activity

The antifungal properties of triazole derivatives have also been explored. The compound's structure allows for interactions with fungal cell membranes and enzymes critical for fungal growth.

- Research Insights : Studies have indicated that triazole compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with target proteins and enzymes:

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding with amino acid residues in target proteins.

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Metal Ion Coordination : Some studies suggest that triazoles can coordinate with metal ions, which may enhance their biological activity .

Summary of Research Findings

常见问题

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the fluorophenyl group. Key steps include:

- Condensation of 4-fluoroaniline derivatives with isocyanides to form intermediates (e.g., carboximidoyl chlorides), followed by azide cyclization .

- Optimization of reaction temperature (60–80°C) and catalyst loading (e.g., CuI at 5–10 mol%) to enhance regioselectivity and purity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield .

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

Low solubility can be mitigated by:

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR : H and C NMR to confirm the triazole ring protons (δ 7.5–8.5 ppm) and fluorophenyl substituents (δ 7.0–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 265.07) .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and 1250 cm (C-F stretch) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Store desiccated at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group and photodegradation of the fluorophenyl moiety. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, particularly in handling disordered fluorine atoms or hydrogen bonding networks?

- Use SHELXL-2018 to model anisotropic displacement parameters for fluorine atoms, which often exhibit positional disorder. Apply restraints (e.g., DFIX, DANG) to stabilize hydrogen bonds between the carboxylic acid and triazole N-atoms .

- For twinned crystals, employ the TWIN command with a BASF parameter to refine twin fractions. Validate refinement with R < 5% and wR < 12% .

Q. What strategies are effective in controlling regioselectivity during the cycloaddition reactions involved in synthesizing the 1,2,3-triazole core?

- Click Chemistry : Use Cu(I) catalysts to favor 1,4-disubstituted triazoles. For 1,5-regioisomers, employ ruthenium catalysts (e.g., Cp*RuCl) .

- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at 100°C reduce side-product formation. Monitor regioselectivity via H NMR (distinct triazole proton splitting patterns) .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 4-fluorophenyl substituent in biological activity?

- Synthesize analogs with substituent variations (e.g., chloro, methyl) on the phenyl ring. Test bioactivity (e.g., enzyme inhibition) and correlate with computed electronic parameters (Hammett σ values) .

- Perform molecular docking (e.g., AutoDock Vina) to assess fluorophenyl interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Q. What computational methods are suitable for predicting the bioactivity or interaction mechanisms of this triazole derivative?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with known bioactive triazoles .

- Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen bond acceptors (triazole N-atoms) and hydrophobic regions (fluorophenyl group) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。